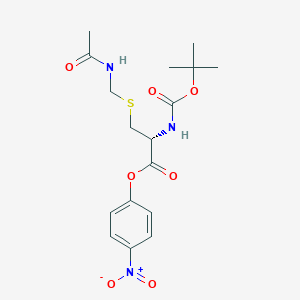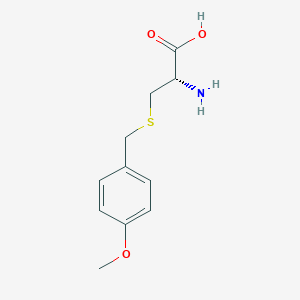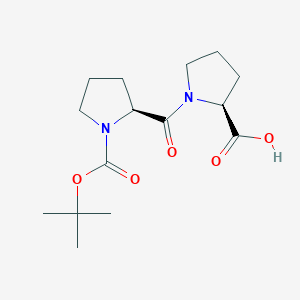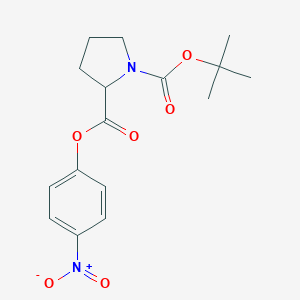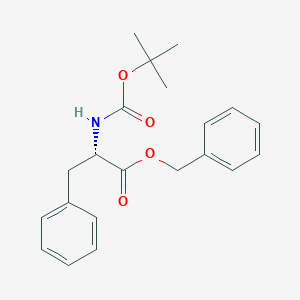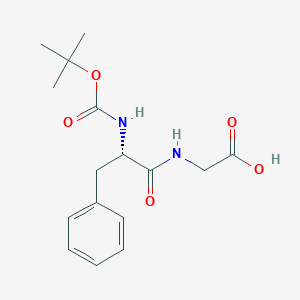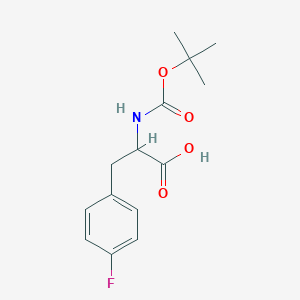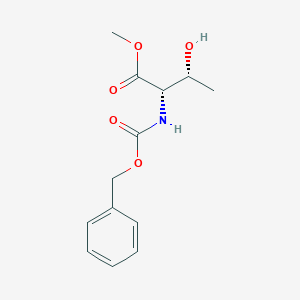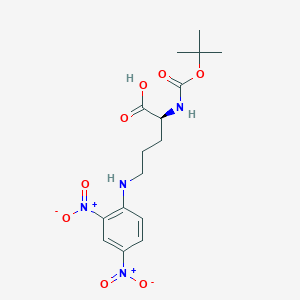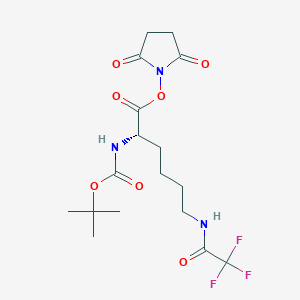
Boc-lys(tfa)-osu
Overview
Description
“Boc-lys(tfa)-osu” is a derivative of the amino acid lysine, which has been modified to contain a tert-butyloxycarbonyl (Boc) group and a trifluoroacetic acid (Tfa) group . It is a fluorogenic substrate for the assaying of histone deacetylase (HDAC) 4, 5, and 7 activity in a protease-coupled assay .
Synthesis Analysis
The synthesis of “Boc-lys(tfa)-osu” involves the protection of amino functions with Boc. This process plays a pivotal role in the synthesis of multifunctional targets . The conversion to tert-butyl carbamate (Boc) is generally the first option due to the attractive properties of the resulting Boc-derivative .
Molecular Structure Analysis
The molecular formula of “Boc-lys(tfa)-osu” is C23H28F3N3O6 . The InChI Key is UFFVNATYYXBMGO-INIZCTEOSA-N .
Chemical Reactions Analysis
The reactions of Boc 2 O with amines and alcohols have been investigated. Different products were obtained depending on the ratio of reagents, polarity of the solvent, and type of amine used .
Physical And Chemical Properties Analysis
Scientific Research Applications
Histone Deacetylase (HDAC) Assay
“Boc-lys(tfa)-osu” is used as a fluorogenic substrate for assaying histone deacetylase (HDAC) activity . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This use of “Boc-lys(tfa)-osu” is crucial in the field of epigenetics.
Protease-Coupled Assay
In addition to HDAC assays, “Boc-lys(tfa)-osu” is also used in protease-coupled assays . Proteases are enzymes that conduct proteolysis, protein catabolism by hydrolysis of peptide bonds. Protease-coupled assays are used to measure the activity of these enzymes.
HDAC Subtypes Assay
“Boc-lys(tfa)-osu” is a suitable substrate for HDAC 8 . It can be used to study the activity of this specific subtype of HDAC, which has unique roles and functions in the cell.
Non-Acetylated Standards
“Boc-lys(tfa)-osu” can be used as a non-acetylated standard in fluorescence-based assays . This allows researchers to optimize instrument settings and plate choices for their specific experimental needs.
Molecular Weight Determination
With a molecular weight of 499.49 , “Boc-lys(tfa)-osu” can be used as a reference compound in mass spectrometry or other techniques that require known standards of specific molecular weights.
Mechanism of Action
- The primary targets of “Boc-lys(tfa)-osu” are histone deacetylases (HDACs). Specifically, it is a fluorogenic substrate for assaying HDAC 4, 5, and 7 activity in a protease-coupled assay .
- Additionally, it is a suitable substrate for HDAC 8 .
Target of Action
Mode of Action
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMVVSHTWIUKAP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628703 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(tfa)-osu | |
CAS RN |
34695-46-0 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



